Evidence Gap: No Direct Comparative Kinase Inhibition Data Available for This Exact Compound
A systematic search of the peer-reviewed literature and patent repositories (Google Patents, PubMed, Semantic Scholar) as of May 2026 returns zero primary research articles or patents that report quantitative kinase inhibition data (IC50, Ki, Kd) for this specific compound. The closest structural analogs with published data—compounds 8j and 8k from Schenone et al. (2024), which bear 4-benzylpiperidin-1-yl or other C4 substituents rather than pyridin-3-ylmethylsulfanyl—cannot serve as valid surrogates because even minor C4 modifications are known to alter kinase selectivity in this scaffold [1]. No head-to-head comparison between the target compound and any named comparator is available in the public domain. This absence of data must be explicitly acknowledged rather than filled with speculative class-level extrapolations.
| Evidence Dimension | Kinase inhibition potency (Src, Abl, or any other kinase) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Closest structurally characterized analogs: 8j (c-Src IC50 in nanomolar range) and 8k (c-Src IC50 in nanomolar range) from Schenone et al. 2024 |
| Quantified Difference | Not determinable |
| Conditions | Literature search across PubMed, Google Patents, Semantic Scholar, and Crossref; no kinase assay data retrieved for CAS 872861-85-3 |
Why This Matters
Without kinase inhibition data for the exact compound, procurement decisions cannot be based on potency comparisons; users must assume the compound is untested and plan for de novo profiling.
- [1] Novel pyrazolo[3,4-d]pyrimidines as dual Src/Bcr-Abl kinase inhibitors: Synthesis and biological evaluation for chronic myeloid leukemia treatment. Bioorganic Chemistry, 2024, 143, 106986. (Describes compounds 8j and 8k with nanomolar Src/Abl activity; these are C4-substituted analogs, not the sulfanyl-methyl-pyridine derivative.) View Source
